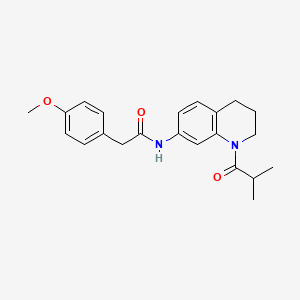![molecular formula C22H15N5 B2604848 2-[(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)methylidene]propanedinitrile CAS No. 475626-19-8](/img/structure/B2604848.png)
2-[(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)methylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-{[1,1’-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)methylidene]propanedinitrile is a complex organic compound with a unique structure that includes a biphenyl group, a pyrazole ring, and a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-{[1,1’-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)methylidene]propanedinitrile typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the biphenyl group, and the final condensation with propanedinitrile. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
化学反応の分析
Types of Reactions
2-[(3-{[1,1’-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)methylidene]propanedinitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the nitrile groups, leading to the formation of amines or other reduced products.
Substitution: The biphenyl and pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction can produce amines.
科学的研究の応用
2-[(3-{[1,1’-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(3-{[1,1’-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)methylidene]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include signal transduction pathways and metabolic processes.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif but different pharmacological properties.
2-Aminoethyl methacrylate: A compound with a similar nitrile group but different applications and reactivity.
Uniqueness
2-[(3-{[1,1’-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)methylidene]propanedinitrile is unique due to its combination of a biphenyl group, a pyrazole ring, and a propanedinitrile moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
IUPAC Name |
2-[[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5/c23-11-4-12-27-16-21(13-17(14-24)15-25)22(26-27)20-9-7-19(8-10-20)18-5-2-1-3-6-18/h1-3,5-10,13,16H,4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSIJPKXENYDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2604766.png)
![5-((4-Hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604767.png)

![1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2604773.png)




![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2604784.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2604785.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2604787.png)

